Core Scaffold Topology Defines Target Class Association
The pyrazolo[3,2-b][1,3]oxazine core is a distinct topological isomer of the more common pyrazolo[5,1-b][1,3]oxazine scaffold. Literature on the pyrazolo[5,1-b][1,3]oxazine class identifies it as a pharmacophore for PDE4B inhibition [1]. The pyrazolo[3,2-b] regioisomer, as present in the target compound, has been separately associated with inhibiting imidazopyridine isozymes in the brain, a different target class . This fundamental change in target class based solely on ring fusion topology demonstrates that the target compound's core scaffold is not interchangeable, even if specific inhibitory constants (e.g., Ki/IC50) for its modified N-butyl-N-phenyl form have not yet been publicly reported.
| Evidence Dimension | Target Class Association |
|---|---|
| Target Compound Data | Pyrazolo[3,2-b][1,3]oxazine core; associated with imidazopyridine isozyme inhibition . |
| Comparator Or Baseline | Pyrazolo[5,1-b][1,3]oxazine core (e.g., in PDE4 inhibitors) [1]. |
| Quantified Difference | Qualitative shift in primary target class (imidazopyridine vs. PDE4B) |
| Conditions | Literature-based target association for core scaffolds; no direct comparative enzyme assay data available. |
Why This Matters
For researchers probing CNS indications like Alzheimer's disease, the imidazopyridine-associated scaffold may offer a more relevant chemical starting point than the anti-inflammatory PDE4-associated scaffold, directly impacting screening library selection.
- [1] Pfizer Inc. 6,7-DIHYDRO-5H-PYRAZOLO[5,1-B][1,3]OXAZINE-2-CARBOXAMIDE COMPOUNDS. Patent WO2017145013A1. Published 2017-08-24. View Source
